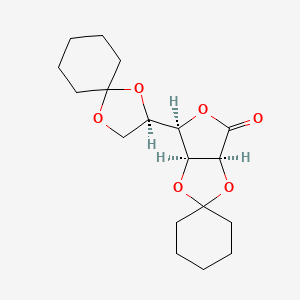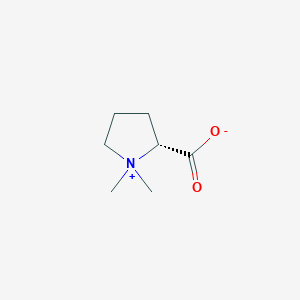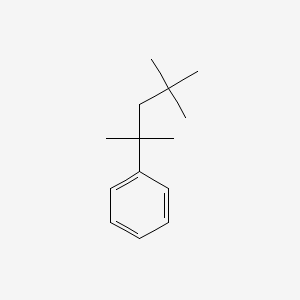
2-Methyl-2-phenyl-undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-phenyl-undecane is an alkylbenzene.
Scientific Research Applications
Structural Chemistry :
- A study by Watson et al. (1994) examined substituted pentacyclo[5.4.0.02, 6.03, 10.05, 9]undecanes, similar in structure to 2-Methyl-2-phenyl-undecane, focusing on their bond lengths and cage-like structures through X-ray analysis and computational methods (Watson et al., 1994).
Catalysis and Chemical Reactions :
- Research by Abdrakhmanov et al. (1989) identified the catalytic effects in the Claisen amino rearrangement of N-(1-methyl-2-butenyl)aniline in undecane solution, highlighting the influence of additives on reaction kinetics (Abdrakhmanov et al., 1989).
Biological Activity and Pharmacology :
- Terent′eva et al. (2017) synthesized bis(tetrahydroisoquinoline) derivatives of undecane, finding them to be highly cytotoxic to cancer cell cultures while exhibiting antimicrobial activity against various bacteria and fungi (Terent′eva et al., 2017).
Materials Science and Polymer Chemistry :
- Cheng et al. (1992) explored the use of 2-Methyl–2-undecanethiol in the free-radical copolymerization of styrene with N-phenyl maleimide, contributing to the understanding of charge-transfer complexes in polymer chemistry (Cheng et al., 1992).
Gas Chromatography and Chemical Analysis :
- A study by Soják et al. (1972) identified the C11-alkylbenzene products from the dehydrogenation of n-undecane, demonstrating the use of gas chromatography in the structural analysis of hydrocarbons (Soják et al., 1972).
properties
CAS RN |
27854-40-6 |
|---|---|
Product Name |
2-Methyl-2-phenyl-undecane |
Molecular Formula |
C14H22 |
Molecular Weight |
190.32 g/mol |
IUPAC Name |
2,4,4-trimethylpentan-2-ylbenzene |
InChI |
InChI=1S/C14H22/c1-13(2,3)11-14(4,5)12-9-7-6-8-10-12/h6-10H,11H2,1-5H3 |
InChI Key |
CQMDBLRKZWOZIW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(C)(C)C1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



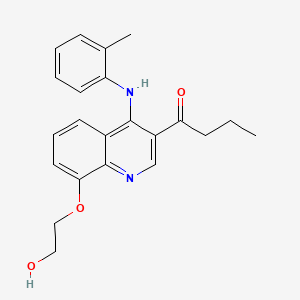
![2-butyl-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-5-phenyl-6-dimethoxymethyl-1H-imidazopyridine](/img/structure/B1241745.png)
![15-Oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol, 12-isopropyl-1,5,9-trimethyl-](/img/structure/B1241747.png)
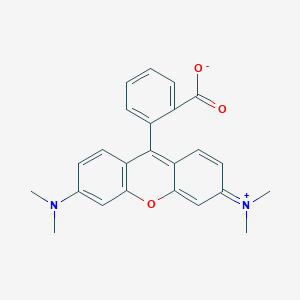
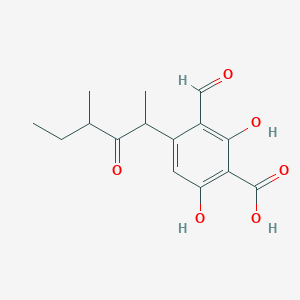
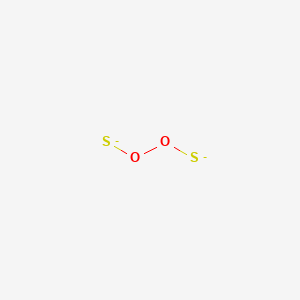
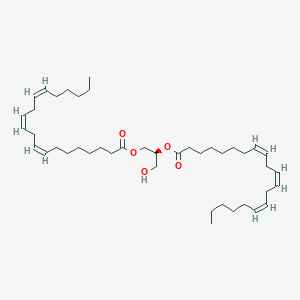
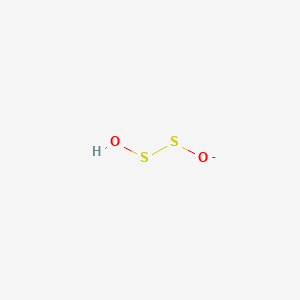
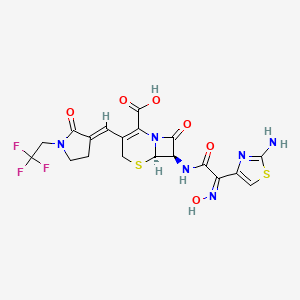
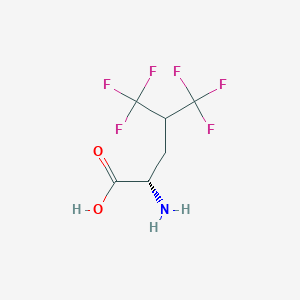
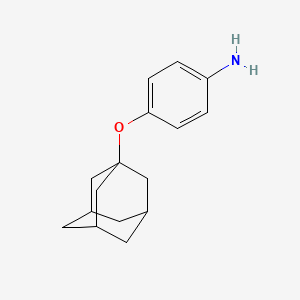
![(5E)-5-{[5-(1H-benzimidazol-2-ylthio)-2-furyl]methylene}-3-isopropyl-1,3-thiazolidine-2,4-dione](/img/structure/B1241760.png)
